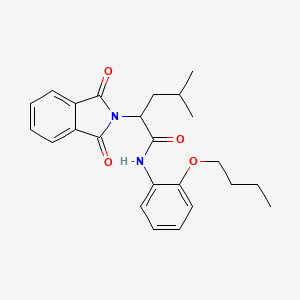![molecular formula C19H22FN5O2 B5197608 1-[[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl]-3-(3-fluorophenyl)urea](/img/structure/B5197608.png)
1-[[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl]-3-(3-fluorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl]-3-(3-fluorophenyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with a piperazine ring, a pyridine ring, and a fluorophenyl group, making it a versatile molecule for various applications.
Preparation Methods
The synthesis of 1-[[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl]-3-(3-fluorophenyl)urea typically involves multiple steps, including the formation of intermediate compoundsReaction conditions may include the use of solvents like dichloromethane, catalysts such as palladium on carbon, and reagents like acetic anhydride .
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for efficient production.
Chemical Reactions Analysis
1-[[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl]-3-(3-fluorophenyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1-[[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl]-3-(3-fluorophenyl)urea has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-[[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl]-3-(3-fluorophenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
1-[[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl]-3-(3-fluorophenyl)urea can be compared with other similar compounds, such as:
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound also features a piperazine ring and is studied for its acetylcholinesterase inhibitory activity.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Known for its use in treating leukemia, this compound shares structural similarities with the target compound.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl]-3-(3-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN5O2/c1-14(26)24-8-10-25(11-9-24)18-15(4-3-7-21-18)13-22-19(27)23-17-6-2-5-16(20)12-17/h2-7,12H,8-11,13H2,1H3,(H2,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSEWOHBTZUMDOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C(C=CC=N2)CNC(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-(4-morpholinylsulfonyl)phenoxy]-N-(3-pyridinylmethyl)acetamide](/img/structure/B5197526.png)
![6-ethoxy-4-[2-(trifluoromethyl)phenyl]-3,4-dihydroquinolin-2(1H)-one](/img/structure/B5197530.png)
![N-[3-(4-methoxyphenoxy)propyl]butan-1-amine](/img/structure/B5197538.png)
![2-({2-[(4-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5197544.png)
![{4-benzyl-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}methanol](/img/structure/B5197545.png)
![2-[2-(3,4-Dimethylphenoxy)ethylamino]ethanol;oxalic acid](/img/structure/B5197578.png)
![2-[benzyl-(2-methoxy-5-methylphenyl)sulfonylamino]-N-phenylacetamide](/img/structure/B5197585.png)
![4-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}morpholine](/img/structure/B5197593.png)

![(5E)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5197619.png)
![19-isopropyl-5,9-dimethyl-15-(2-nitrophenyl)-14,16-dioxo-15-azapentacyclo[10.5.2.0~1,10~.0~4,9~.0~13,17~]nonadec-18-ene-5-carboxylic acid](/img/structure/B5197625.png)
![Ethyl 4-[4-(benzyloxy)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B5197629.png)
![N-cyclohexyl-N-methyl-2-[1-[(4-methylphenyl)methyl]-3-oxopiperazin-2-yl]acetamide](/img/structure/B5197636.png)
![N'-[(2-METHOXYPHENYL)METHYL]-N-(PROPAN-2-YL)ETHANEDIAMIDE](/img/structure/B5197644.png)
